![molecular formula C7H13NO2 B1613145 1-Isopropylazetidine-3-carboxylic acid CAS No. 959238-28-9](/img/structure/B1613145.png)
1-Isopropylazetidine-3-carboxylic acid
Overview
Description
1-Isopropylazetidine-3-carboxylic acid (IPAC) is a cyclic amino acid with a molecular formula of C7H13NO2 . It is a white to yellow powder or crystals . It was first synthesized by Brown et al. in 2006.
Molecular Structure Analysis
The molecular structure of IPAC is represented by the InChI code:1S/C7H13NO2/c1-5(2)8-3-6(4-8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)
. This indicates that it has a cyclic structure with a nitrogen atom in the ring, making it an azetidine derivative. Physical And Chemical Properties Analysis
IPAC is a white to yellow powder or crystals . It has a molecular weight of 143.19 . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Organic Synthesis
Carboxylic acids, such as 1-Isopropylazetidine-3-carboxylic acid, play a crucial role in organic synthesis . They can participate in various organic reactions, such as substitution, elimination, and coupling . Their highly polar structure makes them active in these reactions .
Nanotechnology
In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .
Polymer Production
Carboxylic acids are used in the production of polymers and biopolymers . They can serve as monomers, additives, or catalysts in the polymerization process . The carboxylic acid group can also provide functional sites for further chemical modifications of the polymer .
Surface Modification
The carboxylic acid group in 1-Isopropylazetidine-3-carboxylic acid can interact with surfaces to form stable chemical bonds, making it useful for surface modification . This property can be exploited in the production of coatings and adhesives .
Pharmaceutical Applications
Carboxylic acids and their derivatives are widely used in the pharmaceutical industry . They can serve as building blocks for the synthesis of various drugs . The carboxylic acid group can also enhance the solubility and bioavailability of drug molecules .
Food Industry
Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced from fermentation and are applied in the food industry . While 1-Isopropylazetidine-3-carboxylic acid may not be directly used in food, the general principle of using carboxylic acids in food processing could potentially apply.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-propan-2-ylazetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)8-3-6(4-8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMUGUGCWQHJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628786 | |
Record name | 1-(Propan-2-yl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropylazetidine-3-carboxylic acid | |
CAS RN |
959238-28-9 | |
Record name | 1-(1-Methylethyl)-3-azetidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959238-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Propan-2-yl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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